REACTION_CXSMILES
|
[Na].[CH:2]1[CH:3]=[CH:4][C:5]([OH:21])=[C:6]([C:8]([NH:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][C:18]([O-:20])=[O:19])=[O:9])[CH:7]=1.[Na+:22].Cl>O>[CH:2]1[CH:3]=[CH:4][C:5]([OH:21])=[C:6]([C:8]([NH:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][C:18]([O-:20])=[O:19])=[O:9])[CH:7]=1.[Na+:22] |f:0.1.2,5.6,^1:0|
|
Name
|
monosodium SNAC
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na].C=1C=CC(=C(C1)C(=O)NCCCCCCCC(=O)[O-])O.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
vacuum filtered
|
Type
|
CUSTOM
|
Details
|
vacuum dried
|
Type
|
CUSTOM
|
Details
|
to yield the free acid
|
Name
|
SNAC
|
Type
|
product
|
Smiles
|
C=1C=CC(=C(C1)C(=O)NCCCCCCCC(=O)[O-])O.[Na+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |